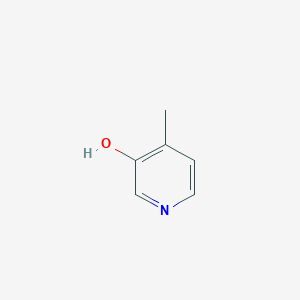

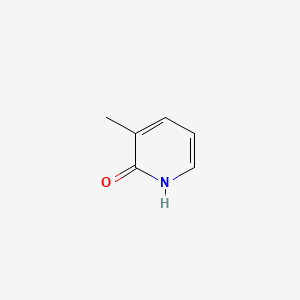

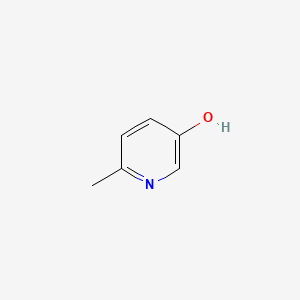

3-Hydroxy-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOZXMYWGIJYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376563 | |

| Record name | 4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-19-3 | |

| Record name | 4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methylpyridine (CAS No. 1121-19-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylpyridine, also known as 4-methylpyridin-3-ol[]. It details the compound's chemical and physical properties, provides available synthesis and purification methodologies, and discusses its safety and handling. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a pyridine derivative with the chemical formula C₆H₇NO[2][3][4]. Its IUPAC name is 4-methylpyridin-3-ol[].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1121-19-3 | [2][5] |

| Molecular Formula | C₆H₇NO | [2][3][4] |

| Molecular Weight | 109.13 g/mol | [6] |

| Appearance | Yellow to light brown powder or colorless liquid/crystal | [2][6] |

| Melting Point | 116-120 °C | [6] |

| Conflicting data: 26-28 °C | [2] | |

| Boiling Point | Not definitively available | |

| Conflicting data: 224-226 °C | [2] | |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [2] |

Note: Conflicting data exists for the melting and boiling points. The more consistently reported melting point is in the range of 116-120°C. Researchers should verify these properties experimentally.

Synthesis and Purification

Synthesis

A synthetic route to a related class of compounds, 3-hydroxy-4-substituted picolinonitriles, has been described. This involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage. While not a direct synthesis of this compound, the general principles may be of interest to researchers in the field.

Another documented synthesis is that of 2-amino-3-hydroxy-4-methylpyridine, a derivative of the target compound. This multi-step process begins with the dissolution of ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF), followed by a series of reactions including amination, cyclization, and subsequent modifications[7].

Purification

Purification of pyridine derivatives is often achieved through recrystallization[8]. For 3-amino-4-methylpyridine, a related compound, recrystallization from ethyl acetate is a documented method[9]. The choice of solvent for recrystallization of this compound would depend on its solubility profile at different temperatures, which would need to be determined experimentally.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for the analysis of this compound was not found, a method for the simultaneous measurement of related compounds, 2,6-dihydroxy-4-methylpyridine and 2,6-dihydroxy-3-cyano-4-methylpyridine, has been detailed. This method utilizes a Dikma Platisil ODS column (4.6 x 250 mm, 5 µm) with a mobile phase consisting of a methanol and sodium dihydrogen phosphate buffer mixture, with isocratic elution and UV detection at 242 nm[10]. This methodology could serve as a starting point for developing a validated HPLC method for this compound.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in the public domain. Data for isomeric and related compounds are available and may provide some reference. For instance, the ¹H NMR spectrum of the isomeric 3-hydroxy-6-methylpyridine in DMSO-d₆ has been reported[11].

Biological Activity

Direct studies on the biological activity and signaling pathways of this compound are limited in the available literature. However, related structures have shown notable biological effects:

-

Enzyme Inhibition: A series of 3-hydroxypyridin-4-one derivatives have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines.

-

Antibacterial and Antifungal Activity: Pyrazole derivatives incorporating a 4-methylpiperidin-4-ol moiety have demonstrated in vitro antibacterial and antifungal properties[12].

These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel bioactive molecules.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.

Table 2: GHS Information for this compound

| Category | Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood[13][14]. In case of accidental contact or inhalation, it is recommended to rinse the affected area with plenty of water and seek medical attention[2].

Experimental Workflows and Diagrams

As no specific signaling pathways or detailed experimental workflows for this compound are available, diagrams cannot be generated at this time. Should such information become available, the following DOT script templates can be adapted.

Example DOT Script for a Hypothetical Synthesis Workflow:

A hypothetical workflow for the synthesis of this compound.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and as a building block for medicinal chemistry. While its fundamental properties are partially documented, there remain significant gaps in the publicly available data, particularly concerning detailed experimental protocols, comprehensive spectroscopic characterization, and its specific biological activities. This guide consolidates the currently available information and highlights areas where further research is needed to fully elucidate the properties and potential of this compound. It is recommended that researchers independently verify the physical and chemical properties of this compound before use.

References

- 2. chembk.com [chembk.com]

- 3. synchem.de [synchem.de]

- 4. tygersci.com [tygersci.com]

- 5. 4-Methylpyridin-3-ol | C6H7NO | CID 2762908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China this compound CAS 1121-19-3 Assay >98.0% (HPLC) Factory High Quality manufacturers and suppliers | Ruifu [ruifuchem.com]

- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 10. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]

- 11. 3-Hydroxy-6-methylpyridine(1121-78-4) 1H NMR [m.chemicalbook.com]

- 12. pjoes.com [pjoes.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Synthesis of 3-Hydroxy-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxy-4-methylpyridine, a valuable pyridine derivative in medicinal chemistry and drug development. This document details various synthetic routes, presenting quantitative data in structured tables, providing in-depth experimental protocols, and visualizing the reaction pathways for enhanced clarity.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The strategic placement of the hydroxyl and methyl groups on the pyridine ring allows for diverse functionalization, making it a key building block in the synthesis of novel therapeutic agents. This guide explores several established methods for the preparation of this compound, offering a comparative analysis of their efficiency, scalability, and potential drawbacks.

Pathway 1: From 2-Amino-4-picoline via Diazotization and Nitration

A classical, albeit lengthy, approach to this compound begins with the readily available 2-Amino-4-picoline. This multi-step synthesis involves diazotization, nitration, chlorination, and reduction. While this route is well-documented, it is often associated with low overall yields and significant environmental concerns due to the use of harsh reagents and the generation of substantial waste.[1][2]

Reaction Pathway:

Quantitative Data Summary:

| Step | Reactants | Reagents | Conditions | Yield | Reference |

| 1 | 2-Amino-4-picoline | NaNO₂, H₂SO₄, H₂O | 10°C | - | [3] |

| 2 | 2-Hydroxy-4-methylpyridine | HNO₃, H₂SO₄ | 95°C, 2h | - | [3] |

| 3 | 2-Hydroxy-4-methyl-3-nitropyridine | POCl₃, PCl₅ | Reflux, 6h | 95% (for the chloro derivative from the hydroxyl precursor) | [3] |

| 4 | 2-Chloro-4-methyl-3-nitropyridine | Pd/C, H₂ | - | - | [1] |

| 5 | 3-Amino-4-methylpyridine | NaNO₂, H₂SO₄, H₂O | - | - | - |

Note: Detailed yields for each step are not consistently reported in a single source, and the overall yield is noted to be low.[1]

Experimental Protocols:

Step 1 & 2: Synthesis of 2-Hydroxy-4-methyl-3(5)-nitropyridine [3] To a 1000 mL flask, 950 g (9.5 mol) of concentrated sulfuric acid is added. While maintaining the temperature below 10°C, 2-amino-4-methylpyridine is added, followed by the dropwise addition of 108 g (1.1 mol) of concentrated nitric acid. The mixture is then heated to 95°C and allowed to react for 2 hours. After cooling to room temperature, the reaction mixture is poured into 1000 mL of ice water and neutralized with concentrated ammonia water to a pH of 7. The resulting product is filtered. The crude product is then taken up in 2 L of water and 260 g (2.6 mol) of concentrated sulfuric acid. A solution of 83 g (1.2 mol) of NaNO₂ in 240 mL of water is added dropwise at a temperature below 10°C. The reaction is stirred for 1 hour, filtered, and the resulting solid is dried at 80°C to yield a light yellow solid of 2-hydroxy-4-methyl-3(5)-nitropyridine (131 g, 85% yield from 2-amino-4-methylpyridine).

Step 3: Synthesis of 2-Chloro-4-methyl-3(5)-nitropyridine [3] To a 1000 mL flask, 108 g (0.7 mol) of 2-hydroxy-4-methyl-3(5)-nitropyridine, 21 g (0.1 mol) of PCl₅, and 200 g (1.3 mol) of POCl₃ are added. The mixture is refluxed for 6 hours. Excess POCl₃ is removed by distillation under reduced pressure. The reaction mixture is then slowly poured into 700 mL of ice water and extracted with four 100 mL portions of an organic solvent. The combined organic phases are dried with anhydrous sodium sulfate. After filtration and removal of the solvent, the residue is distilled under reduced pressure to collect the fraction at 110-120°C/4.0 kPa, yielding 115 g (95%) of 2-chloro-4-methyl-3(5)-nitropyridine.

Subsequent Steps: The subsequent reduction of the nitro group to an amino group and the final conversion to the hydroxyl group follow standard procedures for aromatic compounds. For instance, the reduction can be achieved through catalytic hydrogenation with Pd/C. The final diazotization of 3-amino-4-methylpyridine followed by hydrolysis will yield the desired this compound.

Pathway 2: From 4-Methyl-3-nitropyridine

A more direct route involves the synthesis of 4-methyl-3-nitropyridine, followed by reduction and diazotization. The key intermediate, 4-methyl-3-nitropyridine, can be synthesized from 2-amino-4-methylpyridine.[3]

Reaction Pathway:

Quantitative Data Summary:

| Step | Reactants | Reagents | Conditions | Yield | Reference |

| 1-3 | 2-Amino-4-methylpyridine | See Pathway 1 | - | - | [3] |

| 4 | 2-Chloro-4-methyl-3(5)-nitropyridine | Activated copper powder, Benzoic acid | 30 min | 74% | [3] |

| 5 | 4-Methyl-3-nitropyridine | - | - | - | - |

| 6 | 3-Amino-4-methylpyridine | - | - | - | - |

Experimental Protocols:

Step 4: Synthesis of 4-Methyl-3-nitropyridine [3] To a reaction vessel, add 69 g (0.4 mol) of 2-chloro-4-methyl-3(5)-nitropyridine and 122 g (1.0 mol) of benzoic acid. Then, 64 g (1.0 mol) of activated copper powder is added, and the mixture is allowed to react for 30 minutes. Following the reaction, 400 mL of a 20% Na₂CO₃ aqueous solution is added, and the product is isolated by steam distillation. The distillate is extracted with three 100 mL portions of chloroform. The combined organic extracts are dried over anhydrous sodium sulfate. After filtration and solvent removal, the residue is distilled under reduced pressure, collecting the fraction at 145-155°C/4.0 kPa to yield 41 g (74%) of 4-methyl-3-nitropyridine.

Subsequent Steps: The reduction of the nitro group of 4-methyl-3-nitropyridine to form 3-amino-4-methylpyridine can be achieved using standard reducing agents. The subsequent conversion of the amino group to a hydroxyl group via diazotization and hydrolysis will yield the final product, this compound.

Pathway 3: From 4-Propargylaminoisoxazoles

A modern and efficient approach utilizes a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to form an isoxazolopyridine intermediate, which then undergoes N-O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles.[4][5][6] While this method synthesizes a nitrile derivative, the cyano group can be subsequently converted to other functional groups, or the synthesis can be adapted to yield the desired this compound. This pathway is notable for its mild reaction conditions.[6]

Reaction Pathway:

Quantitative Data Summary:

| Step | Reactant | Reagents | Conditions | Yield | Reference |

| 1 | 4-Propargylaminoisoxazole | JohnPhos AuCl, AgSbF₆, N-phenylbenzaldimine, 1,2-dichloroethane | 60°C, 3h | - | [4][6] |

| 2 | Isoxazolopyridine | K₂CO₃, dry MeOH | 60°C, 30 min | 83% (Procedure A) | [4] |

| One-pot | 4-Propargylaminoisoxazole | See steps 1 & 2 | - | 56% | [4] |

Experimental Protocols:

General Procedure A for N-O Bond Cleavage (Step 2): [4] To a solution of the isoxazolopyridine (0.100 mmol) in dry MeOH (5.00 mL/mmol), K₂CO₃ (0.150 mmol) is added. The mixture is stirred at 60°C for 30 minutes. The reaction is quenched by the addition of 1 M aq HCl. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over MgSO₄ and filtered. The solvent is removed in vacuo to give the 4-substituted 3-hydroxypicolinonitrile. For 3-Hydroxy-4-methylpicolinonitrile, the yield is 83%.

General Procedure B for One-Pot Synthesis: [4][6] To a mixture of JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in a sealed vial, N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of the starting isoxazole) is added at room temperature under an argon atmosphere. After the addition of the 4-propargylaminoisoxazole in 1,2-dichloroethane (3.0 mL/mmol), the resultant mixture is stirred at 60°C for 3 hours. To this mixture, dry MeOH (5.0 mL/mmol) and K₂CO₃ (1.5 equiv) are added. The resultant mixture is stirred at 60°C for 30 minutes. The reaction is quenched by the addition of 1 M aq HCl. The mixture is passed through a pad of celite and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄ and filtered. The solvent is removed in vacuo to give the 4-substituted 3-hydroxypicolonitrile. For 3-Hydroxy-4-methylpicolinonitrile, the one-pot yield is 56%.[4]

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages. The classical route starting from 2-amino-4-picoline is a well-established but often low-yielding and environmentally challenging method. The pathway proceeding through the 4-methyl-3-nitropyridine intermediate offers a more direct approach. For researchers seeking milder conditions and potentially higher efficiency for substituted analogues, the modern synthesis from 4-propargylaminoisoxazoles presents a compelling alternative, although it initially yields a picolinonitrile that would require further transformation. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, the availability of starting materials, and the tolerance for harsh reaction conditions and environmental impact.

References

- 1. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 3-Hydroxy-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-4-methylpyridine (CAS No. 1121-19-3, Molecular Formula: C₆H₇NO). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data alongside detailed experimental protocols for obtaining and analyzing the spectroscopic profile of this compound. This guide is intended to serve as a valuable resource for researchers in drug discovery and development by providing the foundational spectroscopic knowledge required for characterization, quality control, and further investigation of this compound.

Chemical Structure and Properties

-

IUPAC Name: 4-Methylpyridin-3-ol

-

Synonyms: 3-Hydroxy-4-picoline[1]

-

Molecular Formula: C₆H₇NO[3]

-

Molecular Weight: 109.13 g/mol [3]

-

Appearance: Yellow-brown solid[2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Weak | C-H stretch (methyl) |

| 1640-1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1470-1430 | Medium | C-H bend (methyl) |

| 1300-1200 | Strong | C-O stretch (phenolic) |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

Table 2: Predicted ¹H NMR Spectroscopy Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 1H | OH |

| ~8.1-8.3 | s | 1H | H-2 |

| ~7.9-8.1 | d | 1H | H-6 |

| ~7.1-7.3 | d | 1H | H-5 |

| ~2.2-2.4 | s | 3H | CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). For comparison, the reported ¹H NMR spectrum of the isomeric 3-Hydroxy-6-methylpyridine in DMSO-d₆ shows signals at δ 9.64 (br s, 1H, OH), 8.02 (s, 1H, H-2), 7.07 (d, 1H), 7.05 (d, 1H), and 2.35 (s, 3H, CH₃)[6].

Table 3: Predicted ¹³C NMR Spectroscopy Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-3 |

| ~145-150 | C-6 |

| ~140-145 | C-2 |

| ~130-135 | C-4 |

| ~120-125 | C-5 |

| ~15-20 | CH₃ |

Note: For comparison, the reported ¹³C NMR spectrum of the isomeric 3-Hydroxy-6-methylpyridine shows characteristic shifts for the pyridine ring and the methyl group[7].

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 109 | 100 | [M]⁺ (Molecular Ion) |

| 81 | ~50-70 | [M - CO]⁺ |

| 80 | ~40-60 | [M - CHO]⁺ |

| 53 | ~20-40 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the crystal, and the anvil is engaged to ensure good contact.

-

The sample spectrum is then recorded.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology: Solution-State NMR

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Spectrometer: A 500 MHz (or higher field) NMR spectrometer.

-

Probe: A broadband or dual-channel probe tuned to the frequencies of ¹H and ¹³C.

-

Temperature: 298 K.

-

-

¹H NMR Data Acquisition:

-

A standard one-pulse experiment is used.

-

Key parameters: 90° pulse width, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.

-

16-64 scans are typically acquired.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

-

Key parameters: 30° pulse width, relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

A few micrograms of the sample are introduced into the ion source via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

-

Instrument Setup:

-

Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer equipped with an EI source.

-

Ionization Energy: 70 eV.

-

Source Temperature: 150-250 °C.

-

Mass Range: m/z 40-400.

-

-

Data Acquisition: The mass spectrometer scans the specified mass range, and the detector records the abundance of ions at each m/z value.

-

Data Processing: The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. 1121-19-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound 95% | CAS: 1121-19-3 | AChemBlock [achemblock.com]

- 3. tygersci.com [tygersci.com]

- 4. This compound | 1121-19-3 [chemicalbook.com]

- 6. 3-Hydroxy-6-methylpyridine(1121-78-4) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Hydroxy-6-methylpyridine(1121-78-4) 13C NMR [m.chemicalbook.com]

The Multifaceted Biological Activities of 3-Hydroxy-4-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxy-4-methylpyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. These derivatives have garnered significant interest for their therapeutic potential, which is often attributed to their metal-chelating properties and their ability to modulate key physiological pathways. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anti-inflammatory, antioxidant, analgesic, antimicrobial, and enzyme-inhibiting properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyridine ring followed by functional group interconversions. One illustrative pathway begins with the Hantzsch pyridine synthesis, which is a one-pot cyclocondensation reaction of an aldehyde, a β-ketoester, and an enamine. Subsequent modifications, such as hydroxylation and methylation, can be performed to yield the desired this compound core. Another versatile method is the Guareschi-Thorpe condensation.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. The primary mechanism underlying this activity is believed to be their iron-chelating ability.[1][2][3] Iron is a crucial cofactor for several pro-inflammatory enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the arachidonic acid cascade responsible for the production of prostaglandins and leukotrienes, respectively.[1][2][3] By chelating iron, these derivatives can effectively inhibit the activity of COX and LOX, thereby reducing the synthesis of these inflammatory mediators.[1][2][3]

The proposed anti-inflammatory signaling pathway is illustrated below:

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compound A | Carrageenan-induced paw edema (rat) | 20 mg/kg | 67% | [4] |

| Compound B | Carrageenan-induced paw edema (rat) | 400 mg/kg | Significant inhibition | [4] |

| Compound C | Carrageenan-induced paw edema (rat) | 200 mg/kg | 58% | [4] |

| Indomethacin (Standard) | Carrageenan-induced paw edema (rat) | 10 mg/kg | 60% | [4] |

| Compound A | Croton oil-induced ear edema (mouse) | 20 mg/kg | 37% | [4] |

| Compound B | Croton oil-induced ear edema (mouse) | 400 mg/kg | 43% | [4] |

| Compound C | Croton oil-induced ear edema (mouse) | 200 mg/kg | 50% | [4] |

| Indomethacin (Standard) | Croton oil-induced ear edema (mouse) | - | 65% | [4] |

Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals. The hydroxyl group on the pyridine ring is a key functional group responsible for this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS). The resulting radical is stabilized by resonance within the aromatic ring.

Quantitative Data: Antioxidant Activity (DPPH Radical Scavenging)

| Compound ID | EC₅₀ (µM) | Reference |

| Derivative 6a (3,4-di-hydroxyphenyl moiety) | 2.21 | [1] |

| Derivative 6b (4-hydroxy-3-methoxyphenyl moiety) | 17.49 | [1] |

| Quercetin (Standard) | - | [1] |

Analgesic Activity

The analgesic effects of this compound derivatives are closely linked to their anti-inflammatory properties. By inhibiting the production of prostaglandins, which are known to sensitize nociceptors, these compounds can effectively reduce pain perception.

Quantitative Data: Analgesic Activity

| Compound ID | Animal Model | Dose | % Inhibition | Reference |

| Compound A | Acetic acid-induced writhing (mouse) | 10 mg/kg | 79% | [5] |

| Compound B | Acetic acid-induced writhing (mouse) | 400 mg/kg | 66% | [5] |

| Compound C | Acetic acid-induced writhing (mouse) | 200 mg/kg | 80% | [5] |

| Compound D | Acetic acid-induced writhing (mouse) | 200 mg/kg | 90% | [5] |

| Indomethacin (Standard) | Acetic acid-induced writhing (mouse) | 10 mg/kg | 82% | [5] |

| Compound A | Formalin test (late phase, mouse) | 2.5-10 mg/kg | Significant | [5] |

| Compound B | Formalin test (late phase, mouse) | 100-400 mg/kg | Significant | [5] |

| Compound C | Formalin test (late phase, mouse) | 50-200 mg/kg | Significant | [5] |

| Compound D | Formalin test (late phase, mouse) | 50-200 mg/kg | Significant | [5] |

Antimicrobial Activity

Certain this compound derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate essential metal ions, such as iron, which are vital for microbial growth and proliferation. By sequestering these metal ions, the compounds can disrupt critical metabolic processes in microorganisms.

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6c (meta-OCH₃ phenyl) | Staphylococcus aureus | 32 | [6] |

| Compound 6c (meta-OCH₃ phenyl) | Escherichia coli | 32 | [6] |

| Ampicillin (Standard) | Staphylococcus aureus | >32 | [6] |

| Ampicillin (Standard) | Escherichia coli | >32 | [6] |

| Various derivatives | Candida albicans | 128-512 | [6] |

| Various derivatives | Aspergillus niger | 128-512 | [6] |

Enzyme Inhibition

Beyond COX and LOX, this compound derivatives have been shown to inhibit other enzymes, with tyrosinase being a notable example. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. The inhibitory effect is often due to the chelation of the copper ions present in the active site of the enzyme.

Quantitative Data: Tyrosinase Inhibition

| Compound ID | IC₅₀ (µM) | Reference |

| Derivative 6b (4-OH-3-OCH₃ substitution) | 25.82 | [1] |

| Derivative with furan ring substitution | 8.94 | [1] |

| Kojic Acid (Standard) | 16.68 | [1] |

Experimental Protocols

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

-

Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

-

Methodology:

-

Animals (typically rats or mice) are acclimatized to the laboratory conditions.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered (e.g., intraperitoneally or orally).

-

After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the subplantar region of the hind paw to induce inflammation.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

-

DPPH Radical Scavenging Assay (Antioxidant)

This is a common in vitro method to evaluate the free radical scavenging activity of compounds.

-

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

-

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or quercetin) are prepared.

-

The test compound solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).

-

The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

Tyrosinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzyme tyrosinase.

-

Workflow:

References

- 1. athmicbiotech.com [athmicbiotech.com]

- 2. Frontiers | The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay [frontiersin.org]

- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Solubility Profile of 3-Hydroxy-4-methylpyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of 3-hydroxy-4-methylpyridine (CAS No. 1121-19-3), a pivotal intermediate in the pharmaceutical and diagnostic sectors. The document is intended for researchers, scientists, and professionals in drug development, offering critical data on its behavior in common laboratory solvents, detailed experimental protocols for solubility determination, and visualizations of its application in relevant experimental workflows.

Executive Summary

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and diagnostic reagents.[1][2] Its solubility is a fundamental physicochemical property that dictates its handling, formulation, and reaction kinetics. This guide consolidates available solubility data, outlines a standard methodology for its determination, and provides visual representations of its practical applications in chemical synthesis.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 14 g/L | 25 |

| Ethanol | C₂H₅OH | Readily Soluble | Not Specified |

| Acetone | C₃H₆O | Readily Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified |

| Methanol | CH₃OH | Slightly Soluble | Not Specified |

Note: "Readily Soluble" and "Slightly Soluble" are qualitative descriptors found in the literature. Further empirical studies are recommended to establish precise quantitative solubility in these solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This protocol outlines the steps to ascertain the solubility of this compound in a given solvent.

3.1 Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To completely separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtered supernatant.

-

Analyze the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the saturated solution from the calibration curve.

-

Calculate the solubility in the desired units (e.g., g/L or mol/L).

-

Applications and Experimental Workflows

This compound serves as a critical precursor in various synthetic pathways. Its ability to act as a chelating agent for metal ions is a key feature in the development of novel therapeutic and diagnostic agents.

4.1 Workflow for the Synthesis of a Metal Complex

The following diagram illustrates a generalized workflow for the synthesis of a metal complex using this compound as a ligand. This process is relevant in the development of metal-based drugs and imaging agents.

Caption: Workflow for the synthesis of a metal complex.

4.2 Logical Relationship in Amyloid-Beta Interaction Studies

Derivatives of 3-hydroxy-4-pyridinone have been investigated for their potential to interact with amyloid-beta protein fibrils, which are implicated in Alzheimer's disease.[4] The following diagram illustrates the logical relationship in such an experimental design.

Caption: Logical flow for studying amyloid-beta interaction.

Conclusion

This technical guide provides essential solubility data and experimental context for this compound. The information presented herein is intended to support researchers in their efforts to utilize this important chemical intermediate in the development of novel pharmaceuticals and diagnostics. Further quantitative solubility studies in a broader range of organic solvents are encouraged to expand the utility of this compound.

References

Thermochemical Properties of 3-Hydroxy-4-methylpyridine: A Technical Overview and Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylpyridine is a heterocyclic organic compound of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its reactivity, stability, and behavior in various chemical processes. This technical guide synthesizes the currently available information on the thermochemical properties of this compound. A comprehensive literature search reveals a significant gap in experimental data for this specific compound. Consequently, this document provides a summary of its basic physical properties and, for contextual understanding, presents available thermochemical data for the structurally related compound, 3-methylpyridine. Furthermore, a general experimental protocol for determining the enthalpy of combustion via bomb calorimetry is detailed, offering a methodological framework for future studies to fill the existing data void.

Introduction

Substituted pyridines are a class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and catalysis. The introduction of hydroxyl and methyl groups to the pyridine ring, as in this compound, can significantly influence its electronic structure, intermolecular interactions, and, consequently, its thermochemical properties. These properties are fundamental to understanding and modeling the compound's behavior in synthesis, formulation, and biological systems.

Despite its potential importance, a review of the scientific literature indicates a notable absence of experimentally determined thermochemical data for this compound. This guide aims to address this gap by consolidating the known information and providing a roadmap for future experimental investigation.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, some basic physical properties of this compound have been reported. These are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | --INVALID-LINK-- |

| Molecular Weight | 109.13 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid or crystal | --INVALID-LINK-- |

| Melting Point | 26-28 °C | --INVALID-LINK-- |

| Boiling Point | 224-226 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; soluble in ethanol and acetone | --INVALID-LINK-- |

Thermochemical Data for the Analogous Compound: 3-Methylpyridine

To provide a frame of reference, this section presents the thermochemical data for 3-methylpyridine (β-picoline), a structurally similar compound lacking the hydroxyl group. These values, obtained from the NIST Chemistry WebBook, are detailed in Table 2. It is important to note that the presence of a hydroxyl group in this compound is expected to significantly alter these values due to its ability to participate in hydrogen bonding and its inductive and resonance effects.

| Property | Value | Temperature (K) |

| Gas Phase Thermochemistry Data | ||

| Standard Enthalpy of Formation (ΔfH°gas) | 93.3 ± 1.3 kJ/mol | 298.15 |

| Standard Molar Entropy (S°gas) | 322.59 J/mol·K | 298.15 |

| Molar Heat Capacity (Cp,gas) | 102.34 J/mol·K | 298.15 |

| Condensed Phase Thermochemistry Data | ||

| Standard Enthalpy of Formation (ΔfH°liquid) | 43.1 ± 1.3 kJ/mol | 298.15 |

| Standard Molar Entropy (S°liquid) | 200.2 J/mol·K | 298.15 |

| Molar Heat Capacity (Cp,liquid) | 157.3 J/mol·K | 298.15 |

| Phase Change Data | ||

| Enthalpy of Vaporization (ΔvapH) | 44.4 ± 0.2 kJ/mol | 298.15 |

| Enthalpy of Fusion (ΔfusH) | 14.18 kJ/mol | 255.01 |

| Entropy of Fusion (ΔfusS) | 55.61 J/mol·K | 255.01 |

Source: NIST Chemistry WebBook for Pyridine, 3-methyl-

Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a key thermochemical parameter from which the standard enthalpy of formation (ΔfH°) can be derived. Bomb calorimetry is the primary experimental technique used to determine the heat of combustion of solid and liquid organic compounds. A general protocol for this procedure is outlined below.

Objective: To determine the standard enthalpy of combustion of this compound.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Crucible (silica or platinum)

-

Fuse wire (platinum or nickel-chromium)

-

Cotton thread

-

Calorimeter bucket

-

High-precision thermometer or temperature probe

-

Stirrer

-

Balance (analytical, with a precision of at least 0.1 mg)

Procedure:

-

Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of this compound is prepared using a pellet press.

-

Bomb Assembly: The pellet is placed in the crucible. A fuse wire of known length and mass is attached to the electrodes of the bomb head, ensuring it is in contact with the pellet. A small piece of cotton thread of known mass is often used to aid ignition.

-

Bomb Charging: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor, facilitating the condensation of nitric acid formed from any nitrogen in the sample and residual air. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed in the calorimeter's insulating jacket. The stirrer is activated, and the system is allowed to reach thermal equilibrium.

-

Temperature Measurement (Pre-ignition): The temperature of the water is recorded at regular intervals (e.g., every minute) for a period of time (typically 5 minutes) to establish a baseline drift.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement (Post-ignition): The temperature of the water is recorded at short intervals as it rises rapidly, and then at longer intervals as it begins to cool. The measurements continue until the rate of temperature change becomes constant.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the interior is rinsed with distilled water. The washings are collected and analyzed for nitric acid and any other acids formed during combustion. The unburned fuse wire is also collected and weighed.

-

Calculations: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined using a standard substance like benzoic acid) is used to calculate the total heat released. Corrections are made for the heat of combustion of the cotton thread, the heat of formation of nitric acid, and the heat of combustion of the fuse wire to obtain the specific energy of combustion of the sample. From this, the standard enthalpy of combustion can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of a bomb calorimetry experiment to determine the enthalpy of combustion.

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Conclusion and Future Outlook

This technical guide highlights a significant deficiency in the available thermochemical data for this compound. While basic physical properties are known, crucial parameters such as the enthalpy of formation, entropy, and heat capacity remain undetermined. The provided data for the analogous compound, 3-methylpyridine, offers a preliminary, though incomplete, basis for estimation.

To enable accurate modeling and prediction of the behavior of this compound in various applications, experimental determination of its thermochemical properties is essential. The detailed protocol for bomb calorimetry serves as a practical guide for initiating such studies. Further investigations using techniques like differential scanning calorimetry (for heat capacity) and vapor pressure measurements (for enthalpy of vaporization) would also be invaluable. The data generated from these experiments will be of significant benefit to researchers and professionals in the fields of chemistry, materials science, and drug development.

An In-depth Technical Guide to 3-Hydroxy-4-methylpyridine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-4-methylpyridine, a key heterocyclic organic compound. It details the historical context of its discovery, its physicochemical and spectroscopic properties, and various methods for its synthesis. This document is intended to be a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols and a clear visualization of its synthetic pathway. While this compound itself is not directly implicated in major signaling pathways, its significance as a versatile synthetic intermediate for a range of biologically active molecules is thoroughly explored.

Discovery and History

The discovery of this compound is situated within the broader historical development of pyridine chemistry. While a singular "discovery" of this specific compound is not prominently documented, its synthesis and study are intrinsically linked to the extensive research into pyridoxine (Vitamin B6) and its isomers that took place in the mid-20th century.

A pivotal moment in the synthesis of related structures was documented in 1956 by Dorothea Heyl, Eileen Luz, and Stanton A. Harris at the Merck Sharp & Dohme Research Laboratories. In their work on the "Chemistry of Vitamin B6," they detailed the synthesis of 2,5-bis-(hydroxymethyl)-3-hydroxy-4-methylpyridine, an isomer of pyridoxine. This research showcased the methods of the time for constructing substituted 3-hydroxypyridine rings, laying the groundwork for the synthesis of a wide array of derivatives, including this compound.

The general synthetic strategies for pyridine derivatives were established much earlier. In 1881, Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis, a foundational method for creating dihydropyridine structures that could then be oxidized to pyridines.[1] This, along with other classical methods, paved the way for the targeted synthesis of specific pyridine isomers as the field of organic chemistry advanced. The primary role of this compound has historically been and continues to be that of a valuable synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1]

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound are critical for its application in chemical synthesis. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | ChemBK |

| Molar Mass | 109.13 g/mol | ChemBK |

| Melting Point | 118-120 °C | ChemBK |

| Boiling Point | 285-290 °C | ChemBK |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | ChemBK |

| pKa | 9.48 ± 0.10 (Predicted) | ChemBK |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | ChemBK |

| Flash Point | 145 °C | ChemBK |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks / Signals |

| ¹H NMR | Predicted shifts are available and can be used for characterization. |

| ¹³C NMR | Predicted spectral data is available from various chemical databases. |

| IR Spectroscopy | Expected peaks include O-H stretching, C=C and C=N stretching of the pyridine ring, and C-H stretching. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 109.13. |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available 4-methylpyridine (also known as γ-picoline). A common and effective strategy involves the synthesis of a 3-amino-4-methylpyridine intermediate, followed by its conversion to the desired 3-hydroxy derivative. Below are detailed experimental protocols for a plausible synthetic route.

Synthesis of 3-Bromo-4-methylpyridine

Reaction: Bromination of 4-methylpyridine.

Procedure:

-

To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-methylpyridine (0.054 mol) under a nitrogen atmosphere with stirring at room temperature.

-

Stir the resulting mixture for 1 hour.

-

Heat the reaction mixture to 120°C and slowly add bromine (0.07 mol) dropwise over approximately 1 hour.

-

Maintain the temperature at 120°C and continue stirring for 26 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and recover the solvent via steam distillation.

-

Purify the resulting oily product by column chromatography to yield 3-bromo-4-methylpyridine.

Synthesis of 3-Amino-4-methylpyridine via Aminolysis

Reaction: Copper-catalyzed amination of 3-bromo-4-methylpyridine.

Procedure:

-

In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper sulfate (5 g).

-

Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.

-

Heat the mixture to 160°C and maintain the reaction for 8 hours.

-

After cooling, filter the mixture by suction.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.

Synthesis of this compound via Diazotization and Hydrolysis

Reaction: Conversion of the 3-amino group to a 3-hydroxy group.

Procedure:

-

Dissolve 3-amino-4-methylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C. This will form the diazonium salt intermediate.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then gently heat it to facilitate the hydrolysis of the diazonium salt. Nitrogen gas will be evolved during this step.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

-

Filter the crude this compound, wash it with cold water, and dry it.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Synthetic Workflow and Visualization

The synthesis of this compound is a multi-step process that can be visualized as a clear workflow. The following diagram, generated using the DOT language, illustrates the logical progression from the starting material to the final product, including the key reagents and intermediates.

Caption: Synthetic pathway for this compound.

Biological Relevance and Applications in Drug Development

While this compound itself is not known to have significant direct biological activity or be involved in specific signaling pathways, its true value lies in its role as a versatile scaffold and synthetic intermediate in the development of novel therapeutic agents. The substituted 3-hydroxypyridine core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

Derivatives of 3-hydroxypyridine have been investigated for a variety of pharmacological activities, including:

-

Anticancer Agents: Certain derivatives have shown potential as antitumor agents.

-

Analgesics: Some compounds based on the 3-hydroxypyridine scaffold have demonstrated analgesic properties.

-

Antimicrobial Agents: The pyridine ring is a common feature in many antibacterial and antifungal compounds.

The presence of the hydroxyl and methyl groups on the pyridine ring of this compound provides reactive sites for further functionalization, allowing for the systematic modification of the molecule to optimize its interaction with biological targets. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with a rich history rooted in the development of pyridine chemistry. While not a biologically active agent in its own right, its importance as a synthetic intermediate cannot be overstated. The detailed physicochemical data and experimental protocols provided in this guide offer a solid foundation for its synthesis and application in research and development. The synthetic workflow presented visually clarifies the pathway to this valuable molecule. For scientists and researchers in the pharmaceutical and chemical industries, a thorough understanding of the properties and synthesis of this compound is essential for the continued development of novel and effective therapeutic agents.

References

Potential Research Applications of 3-Hydroxy-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylpyridine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current research landscape, focusing on the potential therapeutic applications of these compounds, particularly in the areas of neuroprotection, analgesia, and antioxidant activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate a deeper understanding and guide future research endeavors.

Introduction

This compound is a pyridine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position. This core structure serves as a valuable scaffold in medicinal chemistry, enabling the synthesis of a diverse range of derivatives with tailored pharmacological properties.[1] Research has highlighted the potential of this class of compounds in various therapeutic areas, driven by their ability to modulate key biological processes. This guide will delve into the specifics of their antioxidant capacity, neuroprotective effects, and analgesic properties.

Core Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | Colorless liquid or crystal | [1] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 224-226 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

Synthesis of this compound Derivatives

A common method for preparing this compound involves the reaction of methyl ethyl ketoxime with dilute hydrochloric acid in diethyl ether, followed by heating.[1] More complex derivatives can be synthesized through multi-step processes. For instance, 3-hydroxy-4-substituted picolinonitriles can be achieved through a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild conditions.[2]

General Experimental Protocol for Synthesis of 3-Hydroxy-4-substituted Picolinonitriles

This protocol describes a one-pot synthesis method:

-

To a mixture of a gold(I) catalyst (e.g., JohnPhos AuCl, 0.05 equivalents) and a silver salt (e.g., AgSbF₆, 0.05 equivalents) in a sealed vial, add a solution of N-phenylbenzaldimine (1.0 equivalent) in 1,2-dichloroethane at room temperature under an argon atmosphere.

-

Add a solution of the starting 4-propargylaminoisoxazole in 1,2-dichloroethane.

-

Stir the resulting mixture at 60 °C for 3 hours.

-

After cooling, add methanol and potassium carbonate to the reaction mixture.

-

Stir at 60 °C for 30 minutes to induce N-O bond cleavage.

-

Quench the reaction by adding 1 M aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-hydroxy-4-substituted picolinonitrile.[3]

Potential Research Applications

Antioxidant Activity

Derivatives of 3-hydroxypyridine-4-one have demonstrated significant antioxidant potential. Their ability to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress-related diseases.

Table 1: Antioxidant and Anti-Tyrosinase Activities of 3-Hydroxypyridine-4-one Derivatives

| Compound | Substitution | DPPH Scavenging Activity (EC₅₀, µM) | Tyrosinase Inhibitory Activity (IC₅₀, µM) |

| 6a | 3,4-di-hydroxyphenyl | 2.21 | > 100 |

| 6b | 4-hydroxy-3-methoxyphenyl | 17.49 | 25.82 |

| 6e | Not specified | Not specified | 94.73 |

| 6f | Not specified | Not specified | 88.30 |

| 6h | Not specified | Not specified | 83.94 |

| Quercetin (Reference) | - | Not specified | - |

| Kojic Acid (Reference) | - | - | Comparable to 6b |

Data sourced from a study on new substituted 3-hydroxypyridine-4-one derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.[4][5]

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test compound (this compound or its derivatives) in a suitable solvent (e.g., methanol) to prepare a series of dilutions.

-

Reaction: In a 96-well microplate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. Include a control (solvent + DPPH solution) and a blank (solvent only).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][6]

Analgesic Activity

Derivatives of 3-hydroxy-pyridine-4-one have shown promising analgesic effects in preclinical models of pain.

Table 2: Analgesic Effects of 3-Hydroxy-pyridine-4-one Derivatives in the Acetic Acid-Induced Writhing Test in Mice

| Compound | Dose (mg/kg, i.p.) | % Inhibition of Writhing |

| A | 10 | 79 |

| B | 400 | 66 |

| C | 200 | 80 |

| D | 200 | 90 |

| Indomethacin (Reference) | 10 | 82 |

Data from a study evaluating four new derivatives of 3-hydroxy pyridine-4-one.[1]

Table 3: Analgesic Effects of 3-Hydroxy-pyridine-4-one Derivatives in the Formalin Test in Mice

| Compound | Dose (mg/kg, i.p.) | Pain Response Inhibition (Phase 1) | Pain Response Inhibition (Phase 2) |

| A | 5, 10 | Significant reduction | Significant reduction at all doses |

| B | 100, 200, 400 | No significant effect | Significant (p<0.01) |

| C | 200 | 39% | 83% |

| D | 100, 200 | Significant (p<0.001) | Significant (p<0.001) |

| Morphine (Reference) | 10 | 92% | 97% |

Data from a study evaluating four new derivatives of 3-hydroxy pyridine-4-one.[1]

Experimental Protocol: Formalin-Induced Pain Test

This model is used to assess both acute and inflammatory pain.

-

Animal Acclimatization: Acclimate male mice to the testing environment.

-

Drug Administration: Administer the test compound (this compound or its derivatives) or a reference analgesic (e.g., morphine, indomethacin) intraperitoneally at various doses. Administer a vehicle control to another group.

-

Formalin Injection: After a set pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 20 µL of a 2.5% solution) subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately place the animal in an observation chamber. Record the total time spent licking the injected paw during two distinct phases: Phase 1 (0-5 minutes post-injection, representing neurogenic pain) and Phase 2 (15-45 minutes post-injection, representing inflammatory pain).

-

Data Analysis: Compare the paw-licking time in the drug-treated groups to the vehicle-treated group to determine the analgesic effect.

Neuroprotection and Anti-Alzheimer's Disease Potential

The antioxidant and metal-chelating properties of 3-hydroxypyridinone derivatives make them interesting candidates for neurodegenerative diseases like Alzheimer's disease, where oxidative stress and metal dyshomeostasis are implicated. While specific quantitative data for this compound is limited, its derivatives are being explored for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is widely used to screen for inhibitors of Aβ fibrillization.[7]

-

Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentration in a buffer (e.g., PBS).

-

Incubation: Incubate the Aβ solution in the presence and absence of the test compound (this compound or its derivatives) at 37 °C with gentle agitation.

-

ThT Fluorescence Measurement: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T (ThT) in a buffer.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. An increase in fluorescence indicates Aβ fibril formation.

-

Analysis: Compare the fluorescence intensity of samples with and without the test compound to determine the inhibitory effect on Aβ aggregation.

Implicated Signaling Pathways

The biological effects of this compound and its derivatives are likely mediated through the modulation of key intracellular signaling pathways involved in cellular stress responses, inflammation, and survival. While direct evidence for this compound is still emerging, related antioxidant and neuroprotective compounds are known to influence the following pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Oxidative stress can activate certain MAPK subfamilies (e.g., JNK and p38), leading to pro-apoptotic signaling. Antioxidants can potentially mitigate this by downregulating the phosphorylation and activation of these stress-activated kinases.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Activation of this pathway can protect cells from apoptosis and promote cell growth and proliferation. Some neuroprotective compounds exert their effects by activating Akt, which in turn can inhibit pro-apoptotic proteins and activate pro-survival transcription factors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In the context of neurodegeneration, chronic activation of NF-κB in glial cells can lead to the production of pro-inflammatory cytokines that are toxic to neurons. Compounds that can inhibit NF-κB activation may therefore have therapeutic potential in neuroinflammatory conditions.

Conclusion and Future Directions

This compound and its derivatives have emerged as a promising class of compounds with diverse biological activities. The available data, primarily on its derivatives, strongly suggest potential applications in the treatment of conditions associated with oxidative stress, pain, and neurodegeneration. However, a significant gap in the literature exists regarding the specific quantitative biological activities of the parent compound, this compound.

Future research should focus on:

-

Systematic evaluation of this compound: Conducting comprehensive studies to determine the IC₅₀ and ED₅₀ values of the parent compound in antioxidant, analgesic, and neuroprotection assays.

-

Mechanism of action studies: Investigating the direct effects of this compound on the MAPK, PI3K/Akt, and NF-κB signaling pathways to elucidate its molecular mechanisms.

-

Structure-activity relationship (SAR) studies: Systematically modifying the this compound scaffold to optimize its therapeutic properties and minimize potential toxicity.

-

In vivo efficacy studies: Progressing the most promising compounds into relevant animal models of disease to validate their therapeutic potential.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of debilitating diseases.

References

- 1. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 7. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 3-Hydroxy-4-methylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-4-methylpyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its unique electronic and structural features, particularly its capacity for metal chelation, have made it a focal point in the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and multifaceted roles of this compound derivatives in drug discovery and development, with a focus on their anti-inflammatory, neuroprotective, and enzyme-inhibiting activities.

Physicochemical Properties of the Core Structure

This compound, also known as 4-methylpyridin-3-ol, is a solid, colorless to crystalline compound at room temperature.[1][2] It is slightly soluble in water but readily dissolves in organic solvents such as ethanol and acetone.[1] The fundamental properties of this scaffold are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [1][2][3] |

| Molecular Weight | 109.13 g/mol | [2][3] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 224-226 °C | [1] |

| CAS Number | 1121-19-3 | [3][4] |

| Appearance | Colorless liquid or crystal | [1] |

Synthesis of this compound Derivatives

The synthesis of substituted 3-hydroxypyridin-4-ones and related structures is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been employed to generate libraries of these compounds for structure-activity relationship (SAR) studies. A common approach involves a multi-step synthesis, which can be generalized as depicted in the workflow below. One notable method is the Elbs peroxydisulfate oxidation, which has been utilized for the hydroxylation of pyridinone rings.[5] More contemporary methods include a one-pot synthesis of 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles, which proceeds under mild conditions.[6][7] This particular synthesis involves a gold(I)-catalyzed cyclization followed by N-O bond cleavage.[7]

Caption: Generalized workflow for the synthesis of this compound derivatives.

Key Roles in Medicinal Chemistry

The therapeutic potential of this compound derivatives stems from several key biological activities, primarily their ability to chelate iron, scavenge free radicals, and inhibit specific enzymes.

Iron Chelation and Antioxidant Activity

A prominent feature of 3-hydroxypyridin-4-one derivatives is their potent iron-chelating capability.[8][9] This property is crucial because iron, through the Fenton reaction, can catalyze the production of highly reactive oxygen species (ROS), leading to oxidative stress, a key factor in various pathologies including inflammation and neurodegenerative diseases.[9][10] By forming stable complexes with iron, these compounds can inhibit its redox activity.[11] This iron-chelating activity is also believed to be the basis for their antioxidant effects.[9][11]

Several studies have quantified the antioxidant potential of these derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. For instance, certain N1-H hydroxypyridinones have demonstrated significant radical scavenging activity.[11] In one study, a derivative bearing a 3,4-di-hydroxyphenyl moiety (compound 6a) and another with a 4-hydroxy-3-methoxyphenyl moiety (compound 6b) showed potent antioxidant activity with EC₅₀ values of 2.21 µM and 17.49 µM, respectively, in the DPPH assay.[12]

Anti-inflammatory Effects